molecular formula C20H24FN3O2S B2444927 N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021228-20-5

N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Número de catálogo: B2444927
Número CAS: 1021228-20-5
Peso molecular: 389.49
Clave InChI: BJNPNFZGAUNONN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that features a thiazole ring, a fluorobenzamide moiety, and a cyclohexylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with an amine.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and 4-fluorobenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The thiazole ring and the fluorobenzamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Cyclohexylmethyl ketone or cyclohexylcarboxylic acid derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted thiazole and benzamide derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance binding affinity and specificity towards certain targets. The cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

    N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity and chemical reactivity.

    N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide: Contains a methyl group instead of fluorine, potentially affecting its pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can significantly influence its biological activity by enhancing its metabolic stability and binding interactions with target proteins. This makes it a unique candidate for further development in medicinal chemistry.

Actividad Biológica

N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring , a fluorobenzamide moiety , and a cyclohexylmethyl group . The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides under acidic conditions.
  • Attachment of the Cyclohexylmethyl Group : Introduced through a nucleophilic substitution reaction.
  • Formation of the Amide Bond : Finalized using coupling reagents like EDCI and HOBt in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant activity against various bacterial and fungal strains. Studies have shown that thiazole derivatives often possess antibacterial, antifungal, and anti-inflammatory properties, suggesting that this compound may share these beneficial effects.

Anticancer Activity

The compound's unique molecular architecture implies potential efficacy in cancer treatment. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be further explored for its anticancer properties.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is essential:

Compound NameStructural DifferencesBiological Activity
4-ChlorobenzamideChlorine instead of FluorinePotentially altered activity
4-MethylbenzamideMethyl group instead of FluorineDifferent pharmacokinetic properties

The presence of fluorine in this compound is noteworthy as it may enhance metabolic stability and binding interactions with target proteins, making it a unique candidate for further development in medicinal chemistry.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Cholinesterase Inhibition : A study on similar benzamide derivatives revealed significant inhibition of acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
  • Anticancer Efficacy : Research has demonstrated that certain thiazole compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide?

Level : Basic
Answer :
The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, requiring precise pH control (5.5–6.5) and temperatures of 60–80°C to minimize side products .
  • Amide bond formation : Coupling the thiazole intermediate with 4-fluorobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to prevent racemization .
  • Cyclohexylmethylamine conjugation : Nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to ensure reaction specificity .
    Optimization focuses on solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (1.2–1.5 equivalents for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Level : Basic
Answer :
Essential techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiazole ring, amide bond orientation, and fluorine substitution patterns (e.g., 4-fluorobenzamide aromatic protons at δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • FT-IR : Identification of carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Level : Advanced
Answer :
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., kinase inhibitors for enzyme activity studies) .
  • Compound purity : Re-characterize batches via HPLC and NMR to exclude degradants or synthetic byproducts .
  • Pharmacokinetic factors : Conduct parallel studies on solubility (e.g., DMSO stock concentration ≤1 mM) and metabolic stability (e.g., liver microsome assays) to contextualize in vitro vs. in vivo discrepancies .
    Meta-analyses using platforms like PubChem BioActivity Data can identify consensus trends .

Q. What strategies improve the compound’s stability during long-term storage and experimental use?

Level : Advanced
Answer :

  • Storage conditions : Lyophilize and store at -20°C under argon in amber vials to prevent hydrolysis/oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • In-solution stability : Use deuterated DMSO for NMR studies to avoid solvent interactions. For biological assays, prepare fresh solutions and avoid freeze-thaw cycles .
  • pH-dependent stability : Pre-screen buffers (pH 6–8) via accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring .

Q. How can the mechanism of action be elucidated for this compound in disease models?

Level : Advanced
Answer :

  • Target identification : Employ affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
  • Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to identify pathways affected by treatment (e.g., apoptosis, cell cycle arrest) .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases, GPCRs) based on the compound’s 3D structure (thiazole ring as a hydrogen bond acceptor) .

Q. Which functional groups dominate the compound’s reactivity and pharmacological profile?

Level : Basic
Answer :

  • Thiazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites, contributing to inhibitory activity .
  • 4-Fluorobenzamide : The electron-withdrawing fluorine increases metabolic stability and modulates logP for improved membrane permeability .
  • Cyclohexylmethyl group : Provides lipophilicity for target engagement and steric bulk to reduce off-target interactions .

Q. How can researchers optimize the yield of critical synthetic intermediates?

Level : Advanced
Answer :

  • Temperature control : For thiazole formation, maintain 70–80°C to accelerate cyclization while avoiding side reactions (e.g., over-oxidation) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (2–5 bar H₂) and solvent (MeOH/EtOAC) .
  • Workup procedures : Use liquid-liquid extraction (ethyl acetate/water) to recover intermediates with >85% efficiency .

Propiedades

IUPAC Name

N-[4-[3-(cyclohexylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-16-8-6-15(7-9-16)19(26)24-20-23-17(13-27-20)10-11-18(25)22-12-14-4-2-1-3-5-14/h6-9,13-14H,1-5,10-12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPNFZGAUNONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.